![molecular formula C22H24Br2N4O6S2 B11930629 (2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)

(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

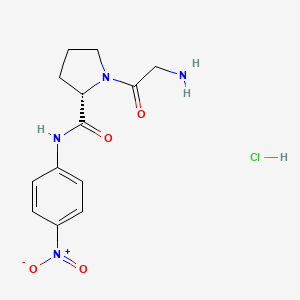

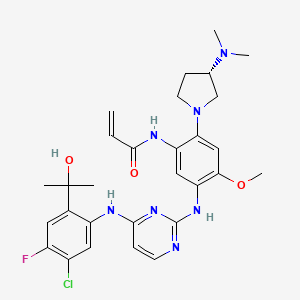

Psammaplin A is a naturally occurring bromotyrosine-derived compound first isolated from the marine sponge Psammaplysilla purpurea. It is known for its unique bifunctional structure, consisting of two symmetrical oxime-containing moieties linked by a disulfide bridge. Psammaplin A has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The conventional total synthesis methods of Psammaplin A were initiated from tyrosine or phenylpyruvic acid derivatives. Since 2009, improved synthesis methods have mainly used various substituted benzaldehydes as the starting materials, which made Psammaplin A easier to obtain . The synthesis involves multiple steps, including the formation of oxime groups and the establishment of carbon-sulfur bonds.

Industrial Production Methods: Industrial production methods for Psammaplin A are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry may pave the way for more efficient production techniques in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Psammaplin A undergoes various chemical reactions, including:

Oxidation: Psammaplin A can be oxidized to form different derivatives.

Reduction: The compound can be reduced to enhance its inhibitory activity against histone deacetylases.

Substitution: Various substitution reactions can be performed to modify its structure and enhance its biological activity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Psammaplin A with enhanced biological activities, such as increased antimicrobial or cytotoxic effects .

Applications De Recherche Scientifique

Psammaplin A has a wide range of scientific research applications:

Chemistry: Used as a lead compound for the development of new synthetic methodologies and the synthesis of novel derivatives.

Biology: Studied for its role in modulating biological pathways, including histone deacetylase inhibition and peroxisome proliferator-activated receptor gamma activation

Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth

Mécanisme D'action

Psammaplin A exerts its effects primarily through the inhibition of class I histone deacetylases. This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis . Additionally, Psammaplin A activates peroxisome proliferator-activated receptor gamma, enhancing the expression of antioxidant enzymes and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Psammaplin B: Another bromotyrosine-derived compound with similar biological activities.

Psammaplin K: Known for its neuroprotective potential and ability to attenuate oxidative stress.

Bisaprasin: A biphenyl dimer of Psammaplin A with distinct cytotoxic properties.

Uniqueness: Psammaplin A is unique due to its symmetrical disulfide-linked dimer structure and its broad spectrum of biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C22H24Br2N4O6S2 |

|---|---|

Poids moléculaire |

664.4 g/mol |

Nom IUPAC |

(2Z)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17-,28-18- |

Clé InChI |

LMAFSGDNHVBIHU-HJTNQMAYSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C/C(=N/O)/C(=O)NCCSSCCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)O)Br)Br)O |

SMILES canonique |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

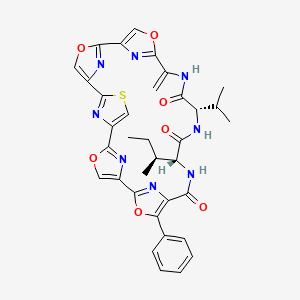

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)

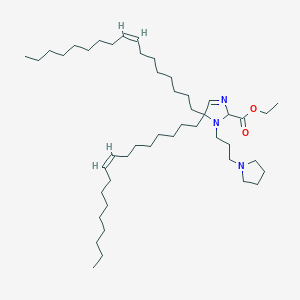

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)